![molecular formula C9H9IO3 B2740134 Ethyl 5-hydroxy-2-iodobenzoate CAS No. 99665-70-0](/img/structure/B2740134.png)
Ethyl 5-hydroxy-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C9H9IO3 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
Ethyl 5-hydroxy-2-iodobenzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 5-hydroxy-2-iodobenzoate may be involved in the synthesis of various chemical compounds. For instance, related chemical entities like Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate have been designed for potential applications in treating hyperproliferative disorders, inflammatory conditions, and cancer. These compounds are often synthesized through multiple steps starting from commercially available compounds, demonstrating the complexity and potential of ethyl 5-hydroxy-2-iodobenzoate in chemical synthesis (A. Kucerovy et al., 1997).
Catalytic and Synthetic Applications
- In the realm of organic synthesis, compounds like Ethyl 5-hydroxy-2-iodobenzoate might be used as intermediates or catalysts. For example, iodoarene-mediated processes can efficiently yield various oxazole derivatives, indicating the potential utility of iodoarene compounds (which are structurally similar to Ethyl 5-hydroxy-2-iodobenzoate) in organic synthesis (Y. Kawano & H. Togo, 2008).
Biological and Pharmacological Research
- Ethyl 5-hydroxy-2-iodobenzoate and its derivatives might play a role in biological and pharmacological research. Related compounds, such as Ethyl paraben derivatives, have been synthesized and characterized for their potential anticancer activities. This suggests that similar compounds, including ethyl 5-hydroxy-2-iodobenzoate derivatives, could be explored for their biological activities and potential as therapeutic agents (M. Han et al., 2020).
Environmental and Toxicological Studies
- Ethyl 5-hydroxy-2-iodobenzoate-related compounds are also of interest in environmental and toxicological studies. For instance, UV filters like 2-Ethylhexyl salicylate, which share a chemical resemblance, have been studied for their metabolism and potential environmental impact. This highlights the broader context in which ethyl 5-hydroxy-2-iodobenzoate and its analogs could be studied for their environmental fate and biological effects (D. Bury et al., 2019).
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-hydroxy-2-iodobenzoate are currently unknown. This compound is structurally similar to indole derivatives, which have been found to bind with high affinity to multiple receptors . .
Mode of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.22 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 5-hydroxy-2-iodobenzoate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-hydroxy-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKOHCATJNBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-iodobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.